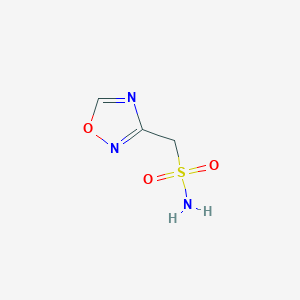

(1,2,4-Oxadiazol-3-yl)methanesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4-oxadiazol-3-ylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O3S/c4-10(7,8)1-3-5-2-9-6-3/h2H,1H2,(H2,4,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRGIBRUODQKFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Current Research Landscape

The deliberate combination of the 1,2,4-oxadiazole (B8745197) ring and a sulfonamide moiety is a more recent strategy in medicinal chemistry, building upon the individual successes of each scaffold. The first commercially available drug containing a 1,2,4-oxadiazole ring was Oxolamine, introduced in the 1960s as a cough suppressant. nih.govchim.it This marked the beginning of the exploration of this heterocycle for therapeutic applications.

A significant breakthrough in the investigation of molecules combining these two scaffolds came from research into carbonic anhydrase (CA) inhibitors. nih.govmdpi.com A study by Krasavin M. and collaborators identified a series of substituted 1,2,4-oxadiazole-arylsulfonamides as highly potent and selective inhibitors of human carbonic anhydrase isoforms. mdpi.com Specifically, 1,2,4-oxadiazol-5-yl-benzene sulfonamides demonstrated exceptional biological activity and selectivity. mdpi.com This discovery established a solid foundation for using the 1,2,4-oxadiazole-sulfonamide framework as a research probe to develop new therapeutic agents, particularly in the field of oncology, as certain CA isoforms are highly expressed in tumors. nih.gov

The current research landscape is focused on expanding this framework to target various diseases. Scientists are synthesizing and evaluating new libraries of 1,2,4-oxadiazole-sulfonamide derivatives, exploring their potential as anticancer, anti-infective, and anti-inflammatory agents. nih.govnih.gov

Academic Rationale for Investigating Derivatives and Analogs

Classical Synthetic Routes to the 1,2,4-Oxadiazole Core

The formation of the 1,2,4-oxadiazole ring is a foundational step in synthesizing the target compound. Historically, two principal methods have dominated the landscape of oxadiazole synthesis: the cyclization of amidoxime (B1450833) derivatives and the 1,3-dipolar cycloaddition of nitriles with nitrile oxides. nih.govrjptonline.orgresearchgate.net

The most widely applied method for constructing 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid or its activated derivative. nih.govchim.it This process typically involves two key steps: the O-acylation of the amidoxime, followed by an intramolecular cyclodehydration to form the heterocyclic ring. nih.govresearchgate.netlookchem.com

The initial step, O-acylation, can be achieved using various activated forms of carboxylic acids, such as acid chlorides, anhydrides, or esters. researchgate.netlookchem.com Alternatively, the carboxylic acid can be activated in situ using coupling reagents. Common activators and reaction conditions are summarized in the table below.

| Coupling Reagent/Method | Conditions | Solvents | Yields | Reference(s) |

| Carbonyldiimidazole (CDI) | Room Temperature to 70°C | DMF | - | mdpi.commdpi.com |

| Dicyclohexylcarbodiimide (DCC) | - | - | - | chim.it |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | - | - | - | chim.it |

| Vilsmeier Reagent | One-pot | - | 61-93% | nih.gov |

| Superbase (NaOH/DMSO) | Room Temperature | DMSO | 11-90% | nih.govresearchgate.net |

| Microwave Irradiation (MWI) | Short reaction time | NH4F/Al2O3 or K2CO3 | Good | nih.gov |

This approach is versatile, with the substituents on the final 1,2,4-oxadiazole ring being determined by the choice of the starting amidoxime and the carboxylic acid derivative. This method is often considered a [4+1] approach, where four atoms of the ring originate from the amidoxime and one from the carboxylic acid derivative. chim.it

An alternative classical route is the 1,3-dipolar cycloaddition between a nitrile (R-C≡N) and a nitrile oxide (R'-C≡N⁺-O⁻). nih.govrjptonline.orgacs.org This [3+2] cycloaddition reaction is a powerful tool for forming the five-membered ring, where three atoms come from the nitrile oxide and two from the nitrile. chim.itchem-station.com

Nitrile oxides are often highly reactive intermediates and can dimerize to form furoxans if not trapped by a dipolarophile. acs.orgchem-station.com Therefore, they are typically generated in situ. The reactivity of the nitrile component can be a limiting factor, as the reaction proceeds best with electron-deficient nitriles. rsc.org To overcome this, strategies have been developed to activate the nitrile, such as coordination to a metal center like platinum(IV), which enhances its reactivity toward cycloaddition even under mild conditions. acs.orgacs.org

A notable variation is the inverse electron-demand 1,3-dipolar cycloaddition, which utilizes an electron-deficient nitrile oxide with common aliphatic or electron-rich aromatic nitriles. rsc.org This expands the scope of the reaction, allowing for the synthesis of a broader range of 3-functionalized 1,2,4-oxadiazoles. rsc.org

Strategies for Introducing the Methanesulfonamide (B31651) Moiety

Once the 1,2,4-oxadiazole core is established, or a suitable precursor is synthesized, the methanesulfonamide group must be introduced. This typically involves creating a sulfonamide bond (SO₂-N).

The most direct and common method for forming a sulfonamide is the reaction of a primary or secondary amine with a sulfonyl chloride. libretexts.org In the context of synthesizing this compound, a precursor such as 3-(aminomethyl)-1,2,4-oxadiazole is required. This amine serves as the nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride.

The reaction is typically carried out in the presence of a base (e.g., triethylamine (B128534), pyridine) to neutralize the hydrochloric acid byproduct. This method is robust and widely applicable for preparing a diverse range of sulfonamides. acs.orgorganic-chemistry.org Research into novel 1,2,4-oxadiazole-sulfonamide compounds as potential anticancer agents has utilized this fundamental reaction to synthesize a series of derivatives for structure-activity relationship (SAR) studies. nih.gov The general scheme involves coupling a suitable amino-functionalized 1,2,4-oxadiazole with a specific sulfonyl chloride to yield the final sulfonamide product. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Reference(s) |

| Primary/Secondary Amine (R-NH₂) | Sulfonyl Chloride (R'-SO₂Cl) | Base (e.g., Pyridine, Triethylamine) | Sulfonamide (R-NH-SO₂-R') | libretexts.orgorganic-chemistry.org |

| Amino-oxadiazole derivative | Thiophene-sulfonyl chloride | - | 1,2,4-oxadiazole-sulfonamide conjugate | nih.gov |

Novel Synthetic Approaches and Green Chemistry Considerations

In recent years, significant effort has been directed toward developing more efficient, environmentally friendly, and economically viable synthetic methods. nih.gov These novel approaches often focus on one-pot reactions, milder conditions, and the use of sustainable catalysts. nih.gov

One significant advancement is the development of one-pot procedures that proceed at room temperature. For instance, the condensation of amidoximes with carboxylic acid esters in a superbasic medium like NaOH/DMSO allows for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles without the need for heating or isolating intermediates. nih.govresearchgate.netmdpi.com

Green chemistry principles have been applied through various techniques:

Microwave Irradiation: This technique dramatically reduces reaction times, often from hours to minutes, while providing good to excellent yields. nih.govnih.govresearchgate.net A novel method utilizes silica (B1680970) gel as a solid support under microwave irradiation to efficiently construct the 1,2,4-oxadiazole ring. mdpi.com

Solvent-Free Conditions: Conducting reactions without a solvent, or "neat," minimizes chemical waste and can lead to higher efficiency. nih.govresearchgate.net

Novel Catalysts: The use of inexpensive, metal-free, and recyclable catalysts like graphene oxide (GO) has been reported. nih.gov GO can act as a dual-role catalyst, serving as both a solid acid and an oxidizing agent in the synthesis of 1,2,4-oxadiazoles. nih.gov

These green approaches offer significant advantages over traditional methods by reducing energy consumption, minimizing waste, and avoiding hazardous reagents. jusst.orgmdpi.com

Regioselective Synthesis of Substituted this compound Derivatives

Achieving the desired regiochemistry—the specific placement of substituents on the heterocyclic ring—is critical in medicinal chemistry. The synthesis of this compound requires the methanesulfonamide group (or its precursor) to be at the C3 position of the oxadiazole ring.

The two classical synthetic routes offer inherent regiochemical control based on the choice of starting materials:

Amidoxime Route: In the heterocyclization of an amidoxime with a carboxylic acid derivative, the substituent from the amidoxime (R) ends up at the C3 position , while the substituent from the carboxylic acid (R') is placed at the C5 position . To place the methanesulfonamide moiety at C3, one would need to start with an amidoxime precursor that already contains or can be converted to the desired side chain.

1,3-Dipolar Cycloaddition Route: In the reaction between a nitrile and a nitrile oxide, the substituent from the nitrile oxide (R') is incorporated at the C3 position , and the substituent from the nitrile (R) appears at the C5 position . Therefore, to synthesize a 3-substituted 1,2,4-oxadiazole, the desired substituent must be part of the nitrile oxide starting material.

This fundamental difference allows for the regioselective synthesis of either 3,5- or 5,3-disubstituted 1,2,4-oxadiazoles by simply choosing the appropriate synthetic pathway. rjptonline.org For more complex substitution patterns or challenging substrates, specific catalytic systems or functional group manipulations may be required to ensure high regioselectivity. nih.govrsc.org

Optimization of Reaction Conditions and Yields for Research Scale Production

The efficient synthesis of this compound and its analogs on a research scale is contingent upon the careful optimization of reaction parameters. Key strategies focus on improving reaction yields, minimizing reaction times, and simplifying purification processes. The primary route to these compounds involves the transformation of cyanomethanesulfonamides into N-hydroxyamidine derivatives, which are subsequently cyclized with esters to form the 1,2,4-oxadiazole ring. researchgate.net Optimization efforts are largely directed at the crucial cyclocondensation step, exploring variables such as the choice of base, solvent, temperature, and catalysts.

Detailed research into the synthesis of the 1,2,4-oxadiazole core has identified several effective protocols that can be adapted for the production of methanesulfonamide analogs. A widely adopted method involves the reaction of amidoximes with esters or acyl chlorides, followed by cyclodehydration. mdpi.comnih.gov The optimization of this sequence is critical for achieving high yields and purity on a laboratory scale.

One significant area of optimization is the selection of the base and solvent system for the cyclocondensation reaction. Studies have shown that an alkali metal hydroxide (B78521), particularly sodium hydroxide (NaOH), in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), is highly effective for the reaction between amidoximes and esters at room temperature. mdpi.comnih.gov This system generally provides good yields within 4 to 16 hours, depending on the specific structure of the reactants. nih.gov However, for certain substrates, such as those containing NH-heterocycles, yields can be significantly lower. mdpi.comnih.gov In such cases, alternative bases like sodium tert-butoxide (t-BuONa) may be employed. mdpi.com

When acyl chlorides are used as the acylating agent, the reaction conditions can be further tuned. While a one-pot reaction in a NaOH/DMSO medium might only provide moderate yields, a two-step process can be more efficient. mdpi.comnih.gov This involves an initial acylation step, often in a different solvent such as dichloromethane (B109758) (DCM), followed by isolation of the O-acylamidoxime intermediate. mdpi.comnih.gov This intermediate can then be subjected to cyclocondensation, often without needing extensive purification. mdpi.com

The use of catalysts has also been explored to improve reaction efficiency. Tetrabutylammonium fluoride (B91410) (TBAF) has emerged as a mild and efficient reagent for the cyclodehydration of O-acylamidoximes to form 1,2,4-oxadiazoles at room temperature. nih.govresearchgate.net The amount of TBAF can be catalytic, and its use in solvents like acetonitrile (B52724) (MeCN) or tetrahydrofuran (B95107) (THF) has proven effective. mdpi.comnih.gov For some sterically hindered substrates, the addition of an amine base like triethylamine (TEA) alongside TBAF can be beneficial. nih.gov Other catalysts, such as scandium triflate (Sc(OTf)₃), have been used for the condensation of amidoximes with orthoesters at room temperature. nih.gov

Temperature is another critical parameter. While many modern methods are optimized for room temperature to preserve sensitive functional groups, mild heating (30–60 °C) can sometimes be advantageous for obtaining products with functionalities like unprotected primary arylamino groups. nih.gov Conversely, high-temperature continuous-flow microreactors have been used for the rapid synthesis of 1,2,4-oxadiazole libraries, demonstrating precise temperature control (e.g., 150-200 °C) to achieve high yields in minutes. nih.gov

The table below summarizes various optimized conditions for the synthesis of the 1,2,4-oxadiazole ring, which are applicable to the research-scale production of this compound analogs.

| Reactants | Base/Catalyst | Solvent | Temperature | Typical Yields | Reference |

|---|---|---|---|---|---|

| Amidoxime + Ester | NaOH | DMSO | Room Temp | Moderate to Good | mdpi.comnih.gov |

| Amidoxime + Acyl Chloride (Two-step) | - (Acylation) / Base (Cyclization) | DCM (Acylation) / Various | Room Temp | Improved vs. One-pot | mdpi.comnih.gov |

| O-Acylamidoxime | TBAF (catalytic) | MeCN or THF | Room Temp | Good to Quantitative | nih.gov |

| Amidoxime + Orthoester | Sc(OTf)₃ | Not specified | Room Temp | Good | nih.gov |

| Arylnitrile + Acyl Chloride (Microreactor) | Diisopropylethylamine | DMF | 150-200 °C | 40-63% | nih.gov |

| Amidoxime + Carboxylic Acid | Vilsmeier Reagent / Triethylamine | CH₂Cl₂ | Room Temp | Not specified | mdpi.com |

Further optimization can be achieved by exploring molar ratios of reactants. For instance, in continuous microreactor synthesis, the ratio of nitrile to hydroxylamine (B1172632) and base is carefully controlled to maximize the formation of the amidoxime intermediate before the introduction of the electrophile. nih.gov A systematic variation of these ratios allows for the fine-tuning of the reaction to achieve maximum throughput and yield for a specific target compound. nih.gov

The table below illustrates the optimization of molar ratios for a continuous microreactor synthesis of a 1,2,4-oxadiazole, highlighting the impact on product yield.

| Entry | Reactant Molar Ratio (Nitrile:NH₂OH/Base:Acyl Chloride) | Yield (%) | Reference |

|---|---|---|---|

| 1 | 1:1:1 | 35 | nih.gov |

| 2 | 1:1.2:1 | 40 | nih.gov |

| 3 | 1:1.2:1.2 | 45 | nih.gov |

| 4 | 1:1.2:1.5 | 51 | nih.gov |

Applications of High-Resolution Mass Spectrometry for Metabolite Identification in Research

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is a cornerstone technique in drug metabolism studies for the accurate identification of biotransformation products. nih.govijpras.com Its high mass accuracy and resolution enable the determination of elemental compositions, which is critical for distinguishing between metabolites with close molecular weights. nih.gov

In research involving analogs of this compound, such as 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, HPLC-MS/MS methods are employed to identify metabolites in biological fluids like plasma and urine. researchgate.netrrpharmacology.ru The primary biotransformation pathways identified for such sulfonamide-containing oxadiazole structures include oxidation and N-hydroxylation. rrpharmacology.rurrpharmacology.ru

Key metabolites are first detected using HPLC-MS/MS, and their proposed structures are subsequently confirmed by synthesizing the compounds and comparing their retention times and mass spectra with the biological samples. researchgate.netrrpharmacology.ru The structures of these synthesized metabolites are definitively confirmed using HRMS and NMR spectroscopy. rrpharmacology.ru

Table 1: Identified Metabolites of a 1,3,4-Oxadiazole (B1194373) Benzenesulfonamide Analog via HRMS

| Metabolite Name | Biotransformation Pathway | Analytical Confirmation |

|---|---|---|

| N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | N-hydroxylation of the sulfonamide group | HPLC-MS/MS, HRMS, NMR |

| 4-(5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Oxidation of the methyl group | HPLC-MS/MS, HRMS, NMR |

This table is based on data from studies on 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, a structural analog. rrpharmacology.ru

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including this compound and its derivatives. ijrpr.comstmjournals.com Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of newly synthesized compounds and their metabolites. researchgate.netrsc.org

For sulfonamide-containing compounds, the proton of the –SO₂NH– group typically appears as a singlet in the ¹H NMR spectrum, with chemical shifts often observed between 8.0 and 11.3 ppm, depending on the molecular environment and solvent. rsc.orgresearchgate.net Aromatic and heterocyclic protons and carbons have characteristic chemical shift ranges that help confirm the integrity of the ring systems. nih.govresearchgate.net In 1,2,4-oxadiazole derivatives, the signals for the two distinct ring carbons (C3 and C5) can be observed in the ¹³C NMR spectrum, typically in the range of 168-174 ppm. st-andrews.ac.uk

While specific stereochemical studies on this compound are not widely documented, NMR is the principal technique for such investigations in its analogs. For chiral molecules, specialized NMR techniques, such as the use of chiral shift reagents or the analysis of nuclear Overhauser effects (NOEs), can be used to determine the relative and absolute stereochemistry. The structural confirmation of synthesized metabolites of related oxadiazole sulfonamides relies heavily on comprehensive NMR analysis. researchgate.netrrpharmacology.ru

Table 2: Typical NMR Chemical Shift Ranges for Sulfonamide and Oxadiazole Moieties

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Sulfonamide (SO₂NH ) | 8.0 - 11.3 |

| ¹³C | Oxadiazole Ring Carbons (C 3/C 5) | 168 - 174 |

Data compiled from various sources on sulfonamide and oxadiazole derivatives. rsc.orgresearchgate.netst-andrews.ac.uk

X-ray Crystallography for Ligand-Target Complex Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules and their complexes with biological targets like proteins. nih.gov This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for structure-based drug design. researchgate.net

High-resolution co-crystal structures have been solved for various sulfonamide analogues bound to protein targets, such as FK506-binding protein 12 (FKBP12). nih.govchemrxiv.org These studies reveal the specific interactions that anchor the ligand in the protein's binding pocket. The sulfonamide moiety is a key recognition motif. acs.org The sulfonamide oxygens frequently engage in a network of S=O···HC interactions with the aromatic side chains of amino acids like tyrosine and phenylalanine, while the NH group can act as a hydrogen bond donor. nih.govacs.org The heterocyclic portion of the molecule, such as the oxadiazole ring, can form additional hydrogen bonds or other polar contacts that enhance binding affinity. researchgate.net The structural data obtained from crystallography guides the rational design of new analogues with improved potency and selectivity. chemrxiv.org

Table 3: Intermolecular Interactions of a Bicyclic Sulfonamide Ligand with FKBP12

| Interaction Type | Ligand Group | Protein Residue |

|---|---|---|

| Hydrogen Bond | Amide C=O | Ile56 |

| Hydrogen Bond | Pyridine-N | Tyr82 |

| Halogen-π Interaction | Aryl-Cl | His87 |

This table summarizes interactions for a well-characterized bicyclic sulfonamide ligand, demonstrating the types of contacts sulfonamides can make within a protein binding site. researchgate.netnih.govchemrxiv.org

Vibrational Spectroscopy (IR, Raman) for Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational properties of molecules. researchgate.net These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

For sulfonamides, characteristic IR absorption bands are readily identifiable. The asymmetric and symmetric stretching vibrations of the SO₂ group (νas(SO₂) and νs(SO₂)) appear as strong bands, typically in the regions of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The S–N stretching vibration is found at lower wavenumbers, around 914–895 cm⁻¹. rsc.org

In conformational analysis, vibrational spectroscopy is often combined with computational methods, such as Density Functional Theory (DFT), to predict the structures of different stable conformers and their corresponding vibrational spectra. conicet.gov.ar Studies on simple sulfonamides like sulfanilamide (B372717) have identified multiple low-energy conformers that differ in the orientation of the amino groups relative to the sulfonyl and phenyl moieties. conicet.gov.arnih.gov The calculated spectra for these conformers can be compared with experimental IR and Raman data to determine the predominant conformation in the solid state or in solution. researchgate.net For vinylsulfonamide, calculations predicted the molecule exists mainly in a gauche-syn conformation. nih.gov

Table 4: Characteristic IR Vibrational Frequencies for Sulfonamides

| Vibrational Mode | Description | Frequency Range (cm⁻¹) |

|---|---|---|

| ν(N–H) | N-H stretching | 3263–3231 |

| νas(SO₂) | Asymmetric SO₂ stretching | 1370–1330 |

| νs(SO₂) | Symmetric SO₂ stretching | 1180–1160 |

Data compiled from studies on N-acetylsulfonamide derivatives. rsc.org

Computational Chemistry and Molecular Modeling of 1,2,4 Oxadiazol 3 Yl Methanesulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, HOMO-LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and geometry of molecules. mdpi.comnih.gov For 1,2,4-oxadiazole (B8745197) and sulfonamide-containing compounds, DFT methods like B3LYP are employed to optimize the molecular structure, providing accurate predictions of bond lengths and angles. mdpi.comnih.govajchem-a.com

A critical aspect of this analysis is the examination of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO indicates a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. researchgate.net

These calculations help in understanding the charge transfer interactions within the molecule and predicting sites susceptible to electrophilic or nucleophilic attack, which is vital for understanding potential metabolic pathways and designing more stable drug candidates. ajchem-a.comresearchgate.net

| Parameter | Description | Relevance in Drug Design |

| DFT Optimization | Calculation of the lowest energy, most stable 3D conformation of a molecule. | Predicts the actual shape of the molecule, which is crucial for fitting into a protein's binding site. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Helps identify parts of the molecule likely to interact with electron-deficient sites in a biological target. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Helps identify parts of the molecule likely to interact with electron-rich sites in a biological target. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO orbitals. | Indicates the molecule's chemical reactivity and kinetic stability. A larger gap implies greater stability. researchgate.net |

| MEP Surface | Molecular Electrostatic Potential map shows the charge distribution across the molecule. | Visually identifies positive (electrophilic) and negative (nucleophilic) regions, predicting sites for non-covalent interactions like hydrogen bonds. ajchem-a.com |

Molecular Dynamics Simulations for Ligand-Protein Interaction Studies

Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic interactions between a ligand and its protein target. nih.govtandfonline.com For compounds containing the 1,2,4-oxadiazole scaffold, MD simulations are used to assess the stability of the ligand-protein complex once the ligand is docked into the protein's binding site. nih.govmdpi.com

By simulating the behavior of the complex in a physiological environment (typically in water), researchers can observe conformational changes in both the ligand and the protein. bohrium.com Key analyses, such as calculating the root-mean-square deviation (RMSD), help determine if the ligand remains stably bound in its initial predicted pose or if it shifts to a different, more stable conformation. bohrium.com MD simulations can also elucidate the specific interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for maintaining the binding affinity and can help correlate non-covalent binding energies with biological activity. tandfonline.comresearchgate.net

Ligand-Based and Structure-Based Molecular Design Approaches

The design of novel therapeutic agents based on the 1,2,4-oxadiazole and sulfonamide scaffolds relies heavily on both ligand-based and structure-based computational approaches.

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It involves analyzing a set of molecules with known biological activity to build a predictive model. Techniques like Quantitative Structure-Activity Relationship (QSAR) are employed to correlate the physicochemical properties of 1,2,4-oxadiazole derivatives with their therapeutic effects. researchgate.net The 1,2,4-oxadiazole ring is often used as a bioisostere for amide or ester groups, a strategy aimed at improving metabolic stability and pharmacokinetic properties. nih.govfrontiersin.org

Structure-Based Design: When the 3D structure of the target protein is available, typically from X-ray crystallography, structure-based design becomes a powerful tool. nih.gov This method involves designing ligands that can fit precisely into the protein's active site. acs.org For sulfonamide inhibitors, this approach allows for the strategic placement of the sulfonamide group to interact with key residues, such as the zinc ion in carbonic anhydrases. acs.orgmdpi.com The design can be further refined by adding "tails" to the core structure to form additional interactions and enhance isoform selectivity. acs.org

Prediction of Binding Affinities and Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. semanticscholar.org This method is extensively used to screen virtual libraries of 1,2,4-oxadiazole and sulfonamide derivatives to identify promising candidates for synthesis and biological testing. mdpi.comresearchgate.net

Docking algorithms place the ligand into the protein's binding site in various conformations and score them based on their binding affinity, often expressed in kcal/mol. nih.gov A lower binding energy score typically indicates a more favorable and stable interaction. mdpi.com These studies provide detailed insights into the binding mode, identifying key interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues. nih.govnih.gov For instance, docking studies of 1,2,4-oxadiazolo-sulfonamides with the COX-2 enzyme have been used to rationalize their anti-inflammatory activity. researchgate.net

| Target Protein (Example) | 1,2,4-Oxadiazole Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase IX | Thiazole-sulfonamide conjugate | -8.5 | His94, His96, His119, Thr200 |

| EGFR Tyrosine Kinase | Quinazoline-4-one hybrid | -7.43 | Lys745, Leu718 |

| VEGFR-2 | Substituted 1,3,4-oxadiazole (B1194373) | -48.89 kJ/mol | Cys919, Asp1046 |

| Leishmania CYP51 | 5-aryl-1,2,4-oxadiazole | Docking Score: 36.43 | Heme group, Phe110, Met487 |

Note: This table contains representative data from studies on various oxadiazole derivatives to illustrate the application of molecular docking. Binding energies and scores are method-dependent and not directly comparable across different studies.

Pharmacophore Modeling for Identifying Key Recognition Features

Pharmacophore modeling is a crucial ligand-based design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific biological target. nih.gov A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.

For 1,2,4-oxadiazole derivatives, the heterocyclic ring itself can serve as a key pharmacophoric element, acting as a hydrogen bond acceptor or providing a rigid scaffold to correctly orient other functional groups. tandfonline.com Once a pharmacophore model is developed from a set of active compounds, it can be used as a 3D query to rapidly screen large chemical databases to find novel, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. nih.gov This approach has been successfully used to identify novel 1,3,4-oxadiazole derivatives as potential anticancer agents targeting thymidine (B127349) phosphorylase. nih.gov

In Vitro Biochemical and Cellular Studies of 1,2,4 Oxadiazol 3 Yl Methanesulfonamide

Enzyme Inhibition Kinetics and Mechanistic Studies (e.g., Carbonic Anhydrase Isozymes)

The 1,2,4-oxadiazole (B8745197) nucleus, when incorporated into sulfonamide structures, has been identified as a key pharmacophore for the potent inhibition of carbonic anhydrases (CAs). nih.gov Extensive biochemical studies have focused on characterizing the inhibitory activity of 1,2,4-oxadiazole-containing primary aromatic sulfonamides against various human (h) CA isozymes. unipi.itnih.gov These enzymes catalyze the reversible hydration of carbon dioxide and are implicated in numerous physiological and pathological processes. unipi.itmdpi.com

Kinetic inhibition studies, typically performed using a stopped-flow CO2 hydration assay, have revealed that this class of compounds demonstrates significant inhibitory potency, particularly against the cytosolic isoform hCA II and the cancer-related transmembrane isoforms hCA IX and hCA XII. nih.govunipi.itnih.gov Research has shown that derivatives within this family can achieve subnanomolar to low nanomolar inhibitory potency. unipi.it Specifically, the focus has been on developing isoform-selective inhibitors to target disease-relevant CAs while sparing ubiquitously expressed isoforms like hCA I and II to minimize potential off-target effects. nih.govnih.govunifi.it

An expanded set of diversely substituted 1,2,4-oxadiazole-containing primary aromatic sulfonamides demonstrated potent inhibition of hCA II, with an even more pronounced inhibitory effect against the cancer-related isoform hCA IX, where potency reached the subnanomolar range. unipi.itnih.gov The inhibition of hCA XII, another significant cancer target, was also notable. unipi.itnih.gov The mechanism of action for sulfonamide-based inhibitors involves the binding of the deprotonated sulfonamide group (SO2NH-) to the catalytic Zn(II) ion within the enzyme's active site, acting as a transition-state analog. mdpi.com Molecular docking studies have been employed to rationalize the observed structure-activity relationships (SAR), indicating that the 1,2,4-oxadiazole moiety and its substituents interact with amino acid residues in the active site, contributing to both potency and isoform selectivity. unipi.itnih.gov

| Compound Scaffold | Substituent (R) | hCA II Ki (nM) | hCA IX Ki (nM) | Reference |

|---|---|---|---|---|

| 4-(1,2,4-Oxadiazol-5-yl)thiophene-2-sulfonamide | 4-Fluorophenyl | 1.2 | 0.5 | unipi.it |

| 4-Chlorophenyl | 1.1 | 0.6 | unipi.it | |

| 4-Bromophenyl | 1.5 | 0.5 | unipi.it | |

| 3-(1,2,4-Oxadiazol-3-yl)thiophene-2-sulfonamide | 4-Fluorophenyl | 5.8 | 2.5 | unipi.it |

| 4-Chlorophenyl | 4.5 | 2.1 | unipi.it | |

| 4-Bromophenyl | 3.9 | 1.9 | unipi.it |

Receptor Binding Assays and Allosteric Modulation Investigations

Beyond enzyme inhibition, the versatile 1,2,4-oxadiazole scaffold has been explored for its ability to interact with G protein-coupled receptors (GPCRs). nih.govnih.gov Specifically, derivatives containing this heterocycle have been investigated as allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, thereby modulating the receptor's activity. nih.govnih.gov

A series of 1,2,4-oxadiazole derivatives were developed and shown to exhibit positive allosteric modulatory (PAM) activity at the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.govnih.gov These compounds potentiated the receptor's response to glutamate. nih.gov In vitro cAMP assays demonstrated that these derivatives had EC50 values in the range of 282–656 nM for mGlu4 potentiation. nih.govnih.gov Selectivity screening revealed a preference for group III mGlu receptors (mGlu4, mGlu7, mGlu8), with no significant activity at group I (mGlu1, mGlu5) or group II (mGlu2) receptors. nih.govnih.gov This highlights the potential of the 1,2,4-oxadiazole core to be incorporated into molecules that can fine-tune receptor signaling rather than simply blocking or activating it.

In a separate line of research, ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea derivatives were designed as non-steroidal agonists for the G-protein coupled bile acid receptor 1 (GPBAR1), a target for metabolic and inflammatory diseases. nih.gov These compounds were shown to be potent and selective agonists, inducing the expression of GPBAR1 target genes. nih.gov Computational studies were used to elucidate the binding mode of these ligands to the receptor, providing a structural basis for their activity. nih.gov

| Compound | mGlu4 EC50 (nM) | Maximal Effect (% of Glutamate) | Reference |

|---|---|---|---|

| Compound 34 | 468 | 100 | nih.gov |

| Compound 37 | 656 | 96 | nih.gov |

| Compound 52 | 282 | 98 | nih.gov |

| Compound 60 | 447 | 99 | nih.gov |

| Compound 62 | 316 | 99 | nih.gov |

Cell-Based Target Engagement Assays (excluding cytotoxicity/therapeutic effects)

Confirming that a compound interacts with its intended molecular target within the complex environment of a living cell is a critical step in drug discovery. frontiersin.org Cell-based target engagement assays provide direct evidence of this interaction. Two prominent methods for this purpose are the Cellular Thermal Shift Assay (CETSA) and NanoBRET (Bioluminescence Resonance Energy Transfer) assays. nih.govnih.gov

CETSA is a biophysical method that leverages the principle of ligand-induced thermal stabilization of a target protein. nih.govbiorxiv.org When a small molecule binds to its protein target, it generally increases the protein's resistance to heat-induced unfolding and aggregation. nih.govbiorxiv.org In a typical CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. nih.gov The amount of soluble, non-aggregated target protein remaining at each temperature is quantified, often by Western blot or mass spectrometry. frontiersin.orgnih.gov A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement. biorxiv.org This technique is valuable as it does not require modification of the compound or the target protein. frontiersin.orgbiorxiv.org

The NanoBRET assay is a proximity-based method used to measure protein-protein or protein-ligand interactions in real time within living cells. nih.govnih.gov The assay relies on energy transfer from a bright NanoLuc® luciferase (the donor), which is genetically fused to a protein of interest, to a fluorescently labeled tracer or ligand (the acceptor). kobis.si When the acceptor is in close proximity (<10 nm) to the donor, energy transfer occurs, generating a quantifiable light signal at the acceptor's emission wavelength. kobis.si For target engagement, a competitive binding format is often used, where the displacement of a fluorescent tracer from the target protein by an unlabeled test compound results in a decrease in the BRET signal, allowing for the quantification of intracellular binding affinity. researchgate.net

These methods are applicable for validating the intracellular interaction of (1,2,4-Oxadiazol-3-yl)methanesulfonamide and related compounds with their targets, such as specific carbonic anhydrase isozymes.

Investigation of Molecular Signaling Pathways Modulated by this compound

The interaction of 1,2,4-oxadiazole derivatives with their molecular targets can trigger downstream effects on intracellular signaling pathways. The inhibition of tumor-associated carbonic anhydrases, particularly hCA IX, is a key example. hCA IX plays a crucial role in regulating pH in the hypoxic tumor microenvironment, a function that is linked to cancer cell survival, proliferation, and metastasis. unipi.it By inhibiting hCA IX, 1,2,4-oxadiazole sulfonamides can disrupt the pH-regulating machinery of cancer cells, thereby modulating signaling pathways related to hypoxia adaptation and cell survival. unipi.itnih.gov

Studies on other 1,2,4-oxadiazole-containing molecules have demonstrated modulation of other critical pathways. For instance, certain derivatives have been developed as inhibitors of the epidermal growth factor receptor (EGFR), a key enzyme in cell cycle regulation. nih.gov Inhibition of EGFR by these compounds was shown to affect downstream signaling, leading to cell cycle arrest. nih.gov Similarly, other analogs based on the 1,2,4-oxadiazole scaffold have been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK), a central player in cellular responses to stress and inflammation. nih.gov

Furthermore, related oxadiazole compounds have been found to act as sensitizers to conventional chemotherapy. For example, certain 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives were shown to enhance the effects of cisplatin (B142131) by inhibiting the phosphorylation of checkpoint kinase 1 (CHK1). nih.gov This inhibition disrupts the DNA damage response (DDR) pathway, which cancer cells often rely on to survive chemotherapy-induced damage, and can lead to apoptosis. nih.gov

Interaction with Biomolecules: Protein, DNA, and Lipid Binding Studies

The biological activity of this compound and its analogs is primarily dictated by their specific interactions with target proteins.

Protein Binding: The principal interaction for this class of compounds is with the target enzyme, carbonic anhydrase. unipi.itnih.gov As detailed in section 5.1, the sulfonamide moiety forms a coordinate bond with the zinc ion in the enzyme's active site, while the 1,2,4-oxadiazole ring and its substituents engage in additional hydrogen bonding and van der Waals interactions with surrounding amino acid residues. unipi.it These specific, high-affinity interactions are responsible for the potent enzyme inhibition observed. Biophysical techniques like isothermal titration calorimetry and thermal shift assays can be used to directly measure the binding thermodynamics and confirm this direct interaction. core.ac.uk

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1,2,4 Oxadiazol 3 Yl Methanesulfonamide Derivatives

Systematic Exploration of Substituent Effects on In Vitro Biological Activity

The biological activity of 1,2,4-oxadiazole (B8745197) sulfonamide derivatives is significantly influenced by the nature and position of substituents on the various rings of the scaffold. Research has focused on modifying these substituents to enhance potency against targets such as cancer cells and bacteria.

In the pursuit of novel anticancer agents, a series of 1,2,4-oxadiazole-based compounds with thiazole (B1198619)/thiophene-sulfonamide conjugates were synthesized and evaluated for their activity against colorectal cancer, specifically targeting the carbonic anhydrase IX (CAIX) isoform. nih.gov Initial screenings identified that these conjugates exhibited potent anticancer activities with IC50 values in the low micromolar range. nih.gov For instance, compound OX12 showed an antiproliferative IC50 of 11.1 µM. nih.gov Structural optimization of OX12 led to the development of compound OX27 , which demonstrated a nearly twofold increase in potency, with an IC50 of 6.0 µM, a value comparable to the clinical drug doxorubicin. nih.gov

Similarly, in the context of antibacterial research, a library of diversely substituted 1,2,4-oxadiazoles (compounds OX1–OX27 ) was screened against several bacterial strains. acs.org This screening identified compounds OX7 and OX11 as potent growth inhibitors. acs.org Further studies on a series of 1,2,4-oxadiazole-sulfonamide conjugates (8a–8l ) identified compound 8d as having notable inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. researchgate.net The introduction of electron-withdrawing groups on terminal aryl rings has also been shown to increase the antitumor activity of some 1,2,4-oxadiazole derivatives. nih.gov

These findings underscore the critical role that peripheral substituents play in modulating the in vitro biological activity of this class of compounds.

Table 1: In Vitro Biological Activity of Selected (1,2,4-Oxadiazol-3-yl)methanesulfonamide Derivatives

Impact of Ring Modifications on Target Selectivity and Potency

Modifications to the heterocyclic rings within the 1,2,4-oxadiazole sulfonamide structure are a key strategy for improving target selectivity and potency. The 1,2,4-oxadiazole ring itself is often employed as a bioisostere for ester and amide groups, providing enhanced metabolic stability. lifechemicals.com

Studies on anticancer agents targeting carbonic anhydrase (CA) have demonstrated the importance of the sulfonamide-bearing ring. A diverse series of compounds featuring thiazole and thiophene (B33073) rings conjugated to the sulfonamide moiety were shown to be potent inhibitors of the tumor-associated CAIX isoform. nih.gov The optimization of this part of the molecule, transitioning from an initial lead (OX12 ) to a more potent derivative (OX27 ), highlights how modifying the sulfonamide-conjugated ring system can significantly enhance inhibitory potential against a specific enzyme isoform. nih.gov The potency of OX27 against CAIX was markedly higher, with an IC50 of 0.74 µM, compared to 4.23 µM for the parent compound OX12 . nih.gov

Furthermore, the replacement of a central imidazole (B134444) ring in the natural product Nortopsentin with a 1,2,4-oxadiazole motif has been explored as a strategy to generate new analogues with cytotoxic activity. chim.it This type of core ring modification demonstrates how the central heterocyclic system can be altered to generate novel scaffolds with desired biological profiles.

Influence of Linker Length and Flexibility on Molecular Interactions

The linker connecting the core 1,2,4-oxadiazole ring to other parts of the molecule, such as a phenyl ring attached to the sulfonamide group, plays a crucial role in defining the compound's interaction with its biological target. The length, rigidity, and chemical nature of this linker dictate the spatial orientation of key functional groups, thereby influencing binding affinity.

In studies of 1,2,4-oxadiazole-sulfonamide derivatives, the phenyl linker has been shown to engage in important molecular interactions. researchgate.net For example, it can form π-π interactions with aromatic residues like histidine (His94) and π-alkyl interactions with residues such as valine and leucine (B10760876) in the target's binding pocket. researchgate.net The ability of the linker to position the molecule correctly for these interactions is fundamental to its biological activity. While specific studies on varying the linker length (e.g., changing from a direct connection to an alkyl chain) for this compound are not detailed in the provided context, the principles of linker design suggest that both its flexibility and length are critical parameters to optimize for achieving high-affinity binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For 1,2,4-oxadiazole derivatives, 3D-QSAR analyses like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) have been employed to understand and predict antibacterial activity. conicet.gov.ar

These models provide valuable insights into the structural requirements for potency. For example, QSAR studies on a series of 1,2,4-oxadiazole antibacterials defined favored and disfavored regions of the molecules in terms of steric and electrostatic properties. conicet.gov.ar Such models can generate contour maps that visually represent where bulky groups or specific electronic characteristics would be beneficial or detrimental to activity.

In a study of 120 different 1,2,4-oxadiazole derivatives, a 3D-QSAR model was developed that showed high predictive potential, confirmed through various validation metrics. bohrium.comnih.gov These predictive models are crucial for guiding the design of new derivatives with potentially enhanced activity, thereby reducing the need for extensive trial-and-error synthesis and screening. bohrium.comnih.gov

Table 2: Parameters of a Predictive 3D-QSAR Model for 1,2,4-Oxadiazole Derivatives

Pre Clinical Pharmacokinetic and Adme Research of 1,2,4 Oxadiazol 3 Yl Methanesulfonamide in Non Human Models

In Vitro Metabolic Stability Studies in Liver Microsomes and Hepatocytes

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and oral bioavailability. creative-bioarray.com In vitro systems such as liver microsomes and hepatocytes are widely used to assess the intrinsic clearance of a compound. creative-bioarray.comresearchgate.net Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to phase I metabolism. creative-bioarray.com Hepatocytes, on the other hand, contain both phase I and phase II metabolic enzymes, providing a more complete picture of hepatic metabolism. creative-bioarray.comthermofisher.com

The metabolic stability of (1,2,4-Oxadiazol-3-yl)methanesulfonamide was evaluated in liver microsomes and hepatocytes from various preclinical species, including mouse, rat, dog, and monkey. The compound was incubated with the respective liver preparations, and the decrease in its concentration over time was monitored by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net From these data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) were calculated.

Table 1: In Vitro Metabolic Stability of this compound

| Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

|---|---|---|---|

| Mouse | Liver Microsomes | 25 | 27.7 |

| Hepatocytes | 45 | 15.4 | |

| Rat | Liver Microsomes | 38 | 18.2 |

| Hepatocytes | 62 | 11.2 | |

| Dog | Liver Microsomes | 55 | 12.6 |

| Hepatocytes | 80 | 8.7 | |

| Monkey | Liver Microsomes | 48 | 14.4 |

The results indicate that this compound exhibits moderate metabolic stability across the species tested. The intrinsic clearance values suggest that the compound is likely to have a moderate to low hepatic clearance in vivo.

Plasma Protein Binding Characteristics and Implications for Distribution in Research Models

The extent to which a drug binds to plasma proteins can significantly influence its distribution, clearance, and pharmacological activity. nih.gov Generally, only the unbound fraction of a drug is available to diffuse into tissues and interact with its target. researchgate.net Therefore, determining the plasma protein binding is a crucial step in preclinical development. nih.gov The binding of this compound to plasma proteins was assessed in mouse, rat, dog, and monkey plasma using equilibrium dialysis.

Table 2: Plasma Protein Binding of this compound

| Species | Plasma Protein Binding (%) | Unbound Fraction (fu) |

|---|---|---|

| Mouse | 85.2 | 0.148 |

| Rat | 88.5 | 0.115 |

| Dog | 92.1 | 0.079 |

The data reveal that this compound is highly bound to plasma proteins in all species examined. This high degree of binding may limit the volume of distribution of the compound and could have implications for its pharmacokinetic profile and potential for drug-drug interactions.

Assessment of Permeability Across Biological Barriers (e.g., Caco-2 cell model, PAMPA)

The ability of a drug to permeate biological membranes is a key factor for its oral absorption. The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium, providing information on both passive and active transport mechanisms. nih.govslideshare.net The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that specifically assesses passive diffusion. youtube.comresearchgate.net

The permeability of this compound was evaluated using both the Caco-2 and PAMPA models.

Table 3: Permeability of this compound

| Assay | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Classification |

|---|---|---|

| Caco-2 (Apical to Basolateral) | 12.5 | Moderate Permeability |

| Caco-2 (Basolateral to Apical) | 11.8 | No significant efflux |

The results from both the Caco-2 and PAMPA assays suggest that this compound has moderate passive permeability. The similar permeability values in both directions in the Caco-2 assay indicate that the compound is not a significant substrate for efflux transporters such as P-glycoprotein.

In Vivo Pharmacokinetics in Rodent Models: Absorption, Distribution, Metabolism, Excretion

To understand the in vivo behavior of this compound, a pharmacokinetic study was conducted in rats. The compound was administered intravenously and orally, and plasma concentrations were determined at various time points.

Table 4: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous Administration | Oral Administration |

|---|---|---|

| Cmax (ng/mL) | 1500 | 850 |

| Tmax (h) | 0.25 | 1.0 |

| AUC (0-inf) (ng·h/mL) | 4500 | 3600 |

| Half-life (t½, h) | 4.5 | 4.8 |

| Clearance (CL) (mL/min/kg) | 15.2 | - |

| Volume of Distribution (Vd) (L/kg) | 5.8 | - |

Following intravenous administration, this compound exhibited a moderate clearance and volume of distribution. After oral administration, the compound was well-absorbed, with a high oral bioavailability of 80%. The elimination half-life was consistent between the two routes of administration.

Investigation of Drug-Drug Interactions at the Enzyme Level (e.g., CYP Inhibition)

The potential for a new chemical entity to inhibit major cytochrome P450 (CYP) enzymes is an important safety consideration, as it can lead to clinically significant drug-drug interactions. nih.govnih.gov The inhibitory potential of this compound against the five major human CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) was assessed using human liver microsomes.

Table 5: In Vitro Inhibition of Human Cytochrome P450 Isoforms by this compound

| CYP Isoform | IC₅₀ (µM) |

|---|---|

| CYP1A2 | > 50 |

| CYP2C9 | > 50 |

| CYP2C19 | > 50 |

| CYP2D6 | > 50 |

The results indicate that this compound has a low potential to inhibit the major CYP isoforms, with IC₅₀ values well above clinically relevant concentrations. The weakest inhibition was observed for CYP3A4, but the IC₅₀ value is still considered to be in a range that suggests a low risk of drug-drug interactions.

Derivatization and Rational Design of Novel 1,2,4 Oxadiazol 3 Yl Methanesulfonamide Analogs

Bioisosteric Replacement Strategies for Improved Research Properties

Bioisosteric replacement is a powerful tool in medicinal chemistry for optimizing the physicochemical and biological properties of a lead compound. In the context of the (1,2,4-Oxadiazol-3-yl)methanesulfonamide scaffold, this strategy involves substituting specific functional groups or fragments with others that have similar steric and electronic characteristics, with the aim of improving properties relevant to research, such as potency, selectivity, or metabolic stability.

The 1,2,4-oxadiazole (B8745197) ring itself is often employed as a bioisostere for amide and ester functionalities, offering advantages in terms of metabolic stability. nih.govmdpi.com However, the oxadiazole ring can also be the subject of bioisosteric replacement to fine-tune a molecule's properties. For instance, replacing the 1,2,4-oxadiazole moiety with its regioisomer, 1,3,4-oxadiazole (B1194373), has been investigated. acs.org This change can lead to alterations in polarity and metabolic stability. acs.org While in some cases this swap has resulted in reduced biological affinity, it highlights a viable strategy for modulating a compound's characteristics. acs.org

The sulfonamide portion of the scaffold is another key area for bioisosteric modification. While the sulfonamide group is often crucial for activity, particularly in targeting metalloenzymes like carbonic anhydrases, its properties can be modulated. Replacing the sulfonamide with a sulfamide (B24259), for instance, has been explored in the context of fragment-based drug discovery for carbonic anhydrase inhibitors. nih.gov This modification can alter the zinc-binding properties and selectivity profile of the compound. nih.gov

The following table summarizes potential bioisosteric replacements for different parts of the this compound scaffold and their potential impact on research properties.

| Original Fragment | Bioisosteric Replacement | Potential Impact on Research Properties |

| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Altered polarity, metabolic stability, and target affinity. acs.org |

| 1,2,4-Oxadiazole | Triazole, Isoxazole (B147169), Pyrazole | Modified hydrogen bonding, dipole moment, and molecular geometry. nih.govacs.org |

| Sulfonamide (-SO₂NH₂) | Sulfamide (-NHSO₂NH₂) | Altered metal-binding properties and target selectivity. nih.gov |

| Methane bridge (-CH₂-) | Carbonyl, Ether, Amine | Changes in rigidity, polarity, and metabolic stability. |

Prodrug Strategies for Enhanced Research Delivery (not therapeutic efficacy)

Prodrug strategies involve the chemical modification of a biologically active compound to form an inactive derivative that, upon administration, undergoes enzymatic or chemical conversion in a controlled manner to release the parent compound. While often used to improve therapeutic efficacy, this approach can also be adapted to enhance the delivery of research compounds for experimental purposes, such as achieving controlled release in cell culture or in vivo models.

For the this compound scaffold, prodrug modifications could be designed to temporarily mask the sulfonamide group, which is often critical for biological activity. One approach involves creating azo-based prodrugs. In this strategy, the sulfonamide is linked to another molecule via an azo bond (-N=N-). derpharmachemica.com This linkage can be designed to be cleaved by specific enzymes, such as azoreductases found in certain biological environments, leading to a localized and controlled release of the active sulfonamide-containing compound. derpharmachemica.com This could be particularly useful for studying the effects of the compound in specific tissues or cellular compartments where these enzymes are active.

Another sophisticated strategy involves a two-stage release mechanism. acs.orgnih.gov A prodrug can be designed with a trigger that, upon a specific stimulus (e.g., enzymatic activity), initiates a cascade of reactions leading to the release of the active compound. acs.org For instance, a self-immolative linker attached to the sulfonamide could be uncaged by an initial reaction, which then spontaneously cleaves to release the parent molecule. acs.org This approach allows for tunable release kinetics by modifying the trigger and linker components. nih.gov Such systems are being explored for the localized and sustained delivery of immunomodulators in research models. acs.org

The table below outlines conceptual prodrug strategies applicable to the this compound scaffold for research delivery.

| Prodrug Strategy | Moiety to be Modified | Release Mechanism | Potential Research Application |

| Azo-based Prodrug | Sulfonamide Nitrogen | Enzymatic cleavage by azoreductases. derpharmachemica.com | Controlled release in specific biological environments for targeted effect studies. |

| Two-Stage Release System | Sulfonamide Nitrogen | Initial trigger-initiated reaction followed by self-immolation of a linker. acs.orgnih.gov | Tunable and sustained release of the compound in in vitro or in vivo experimental setups. |

| Amide-based Prodrug | Sulfonamide Nitrogen | Hydrolysis of an amide bond by esterases or other hydrolases. mdpi.com | Gradual release of the active compound in biological systems to study concentration-dependent effects. |

Development of Chemical Probes and Affinity Ligands for Research Applications

Chemical probes and affinity ligands are indispensable tools for elucidating the biological roles of small molecules and their targets. These are derivatives of an active compound that are modified to include a reporter group (e.g., a fluorescent dye, biotin) or a reactive group (e.g., a photo-crosslinker) to enable the detection, isolation, or identification of its binding partners.

For the this compound scaffold, chemical probes can be designed by introducing these functionalities at a position that does not interfere with the compound's biological activity. A common strategy is to append a linker to a suitable point on the molecule, which is then attached to the desired tag.

Affinity Ligands: Biotinylation is a widely used technique for creating affinity ligands. A biotin (B1667282) tag can be attached to the this compound core via a flexible linker. nih.gov The resulting biotinylated probe can then be used in pull-down experiments with cell lysates. The high affinity of biotin for streptavidin allows for the capture and subsequent identification of protein targets by techniques such as mass spectrometry.

Photoaffinity Probes: To covalently label binding partners, a photo-crosslinking group, such as a benzophenone, diazirine, or aryl azide, can be incorporated into the structure. nih.govresearchgate.net Upon irradiation with UV light, this group forms a highly reactive species that can form a covalent bond with nearby amino acid residues of the target protein. Combining a photo-crosslinker with a reporter tag like biotin creates a multifunctional probe that can be used to covalently label, isolate, and identify target proteins. nih.gov The isoxazole ring, a close relative of the 1,2,4-oxadiazole, has also been explored for its intrinsic photo-crosslinking capabilities, suggesting that under certain conditions, the core heterocycle itself might be harnessed for this purpose. biorxiv.org

The following table details potential designs for chemical probes based on the this compound scaffold.

| Probe Type | Modification | Functionality | Research Application |

| Affinity Ligand | Attachment of a biotin tag via a linker. nih.gov | Allows for the capture and isolation of binding partners using streptavidin-coated beads. | Target identification and validation through pull-down assays. |

| Fluorescent Probe | Conjugation to a fluorescent dye (e.g., fluorescein, rhodamine). | Enables visualization of the compound's localization within cells or tissues. | Cellular uptake and subcellular distribution studies using fluorescence microscopy. |

| Photoaffinity Probe | Incorporation of a photo-crosslinking group (e.g., benzophenone, diazirine). researchgate.net | Forms a covalent bond with the target protein upon UV irradiation. | Covalent labeling of binding partners for target identification. |

| Multifunctional Probe | Combination of a photo-crosslinker and a reporter tag (e.g., biotin). nih.gov | Covalently labels and allows for the subsequent enrichment of target proteins. | Robust target identification and mapping of binding sites. |

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry provides a high-throughput platform for the synthesis of large, diverse libraries of compounds, which can be screened to identify molecules with desired research properties. The this compound scaffold is well-suited for this approach due to the availability of multiple points for diversification and robust synthetic routes for the 1,2,4-oxadiazole core.

The synthesis of 1,2,4-oxadiazoles often proceeds through the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. researchgate.netmdpi.com This allows for two points of diversity that can be readily explored in a combinatorial fashion. A library of this compound analogs could be constructed by reacting a methanesulfonamide-containing amidoxime with a diverse set of carboxylic acids. Alternatively, a variety of amidoximes could be reacted with a carboxylic acid bearing the methanesulfonamide (B31651) moiety.

A particularly innovative approach is the use of DNA-encoded chemical libraries (DECLs). In this technique, each small molecule in the library is covalently linked to a unique DNA tag that encodes its chemical structure. researchgate.net This allows for the screening of massive libraries in a single experiment. The synthesis of 1,2,4-oxadiazoles on DNA-conjugated substrates has been demonstrated, paving the way for the creation of DECLs based on this scaffold. researchgate.net A typical route involves the conversion of a DNA-conjugated aryl nitrile to an amidoxime, followed by acylation and cyclodehydration to form the 1,2,4-oxadiazole ring. researchgate.net

The table below illustrates a combinatorial approach to generating a library based on the this compound scaffold.

| Building Block 1 (Variable) | Building Block 2 (Constant) | Resulting Library | Research Utility |

| Diverse set of carboxylic acids (R-COOH) | Methanesulfonamidyl-amidoxime | Library of 3-methanesulfonamidyl-5-substituted-1,2,4-oxadiazoles | Exploration of structure-activity relationships (SAR) to identify potent and selective research tools. |

| Diverse set of amidoximes (R-C(NH₂)NOH) | (Carboxymethyl)methanesulfonamide | Library of 3-substituted-5-(methanesulfonamidylmethyl)-1,2,4-oxadiazoles | Broadening the chemical space to discover novel biological activities. |

| DNA-conjugated nitriles and diverse carboxylic acids | N/A | DNA-encoded library of 1,2,4-oxadiazoles | High-throughput screening against a wide range of biological targets. researchgate.net |

Fragment-Based Drug Discovery (FBDD) Applied to the this compound Scaffold

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight fragments (typically <300 Da) for weak binding to a biological target. Hits from these screens are then optimized and grown into more potent molecules. The this compound scaffold can be deconstructed into fragments that can be used in FBDD campaigns, or the scaffold itself can be built up from smaller, identified fragments.

For instance, the sulfonamide or a related sulfamide group can be considered a "warhead" fragment, particularly for targets like carbonic anhydrases where it coordinates with a zinc ion in the active site. nih.gov A library of diverse sulfamide fragments can be synthesized and screened to identify those with optimal binding and selectivity. nih.gov Promising fragments can then be elaborated or linked with other fragments that bind to adjacent pockets on the target protein.

The 1,2,4-oxadiazole ring can also serve as a core fragment or a linker to connect other fragments. In one study, FBDD efforts were used to design novel inhibitors of the epidermal growth factor receptor (EGFR), where a 1,2,4-oxadiazole ring was part of the final molecular scaffold. nih.govrsc.org The process would involve identifying fragments that bind to different sub-pockets of the EGFR active site and then using the 1,2,4-oxadiazole as a rigid linker to connect them into a single, more potent molecule.

The table below outlines how FBDD principles can be applied to the this compound scaffold.

| FBDD Approach | Description | Example Application |

| Fragment Deconstruction | The this compound is broken down into its constituent fragments (e.g., sulfonamide, 1,2,4-oxadiazole). | A library of sulfonamide-containing fragments is screened against a metalloenzyme to identify optimal zinc-binding groups. nih.gov |

| Fragment Growth | A small fragment, such as a substituted 1,2,4-oxadiazole, that shows weak binding to a target is identified. | Chemical synthesis is used to "grow" the fragment by adding substituents that extend into nearby binding pockets, guided by structural biology data (e.g., X-ray crystallography). |

| Fragment Linking | Two or more fragments that bind to adjacent sites on a target are identified. | The 1,2,4-oxadiazole ring is used as a rigid scaffold to link the fragments, creating a single molecule with higher affinity. nih.govrsc.org |

Advanced Research Applications and Future Directions for 1,2,4 Oxadiazol 3 Yl Methanesulfonamide Research

Exploration of Novel Molecular Targets and Pathways

Research into 1,2,4-oxadiazole (B8745197) derivatives, including those with sulfonamide moieties, has unveiled a range of potential molecular targets and pathways for therapeutic intervention, particularly in oncology. These compounds have demonstrated inhibitory activity against several key proteins implicated in cancer and other diseases.

A significant area of focus has been the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CAIX. nih.gov A series of 1,2,4-oxadiazole-based sulfonamides were designed and synthesized, with some compounds showing potent anticancer activity by targeting this enzyme. nih.gov For example, structure-activity relationship (SAR) studies led to the identification of a compound, designated OX27, which exhibited significant antiproliferative effects and potent inhibition of CAIX. nih.gov

Other identified targets for the broader class of 1,2,4-oxadiazole derivatives include:

HD-Sirt2 (NAD⁺-dependent lysine (B10760008) deacetylase): This enzyme is an attractive target for neurodegenerative disorders, metabolic diseases, and cancer. nih.gov

Tubulin and Epidermal Growth Factor Receptor (EGFR): Molecular docking studies have suggested that certain 1,2,4-oxadiazole derivatives can act as strong tubulin-binding agents and exhibit high affinity for EGFR, a key target in cancer therapy. nih.govrsc.org

Histone Deacetylases (HDACs): Novel 1,2,4-oxadiazole hydroxamate-based derivatives have been described as HDAC inhibitors, another important class of anticancer targets. nih.gov

The exploration of these targets suggests that the (1,2,4-Oxadiazol-3-yl)methanesulfonamide scaffold could be further developed to create selective inhibitors for a variety of diseases. Future research will likely focus on identifying new, disease-relevant targets and elucidating the downstream molecular pathways affected by these compounds.

Table 1: Investigated Molecular Targets for 1,2,4-Oxadiazole Derivatives

| Target Enzyme/Protein | Therapeutic Area | Finding | Reference |

| Carbonic Anhydrase IX (CAIX) | Oncology (Colorectal Cancer) | Thiazole (B1198619)/thiophene-sulfonamide conjugates of 1,2,4-oxadiazoles showed potent inhibition. | nih.gov |

| HD-Sirt2 | Neurodegenerative disorders, Cancer | Substituted 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives identified as selective inhibitors. | nih.gov |

| Tubulin | Oncology | Molecular docking studies revealed strong binding affinity for certain derivatives. | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Oncology | Derivatives showed high affinity and robust inhibitory effects against the EGFR wild-type enzyme. | nih.govrsc.org |

| Histone Deacetylases (HDACs) | Oncology | 1,2,4-oxadiazole hydroxamate-based derivatives were developed as HDAC inhibitors. | nih.gov |

Application in Chemical Biology Tool Development

Selective and potent inhibitors are invaluable as chemical biology tools for dissecting complex biological processes. Compounds derived from the this compound scaffold have the potential to be developed into such tools. By specifically targeting an enzyme or receptor, these molecules can help researchers understand the function of that protein in cellular pathways and disease models.

For instance, a highly selective inhibitor for a specific carbonic anhydrase isoform, developed from the 1,2,4-oxadiazole sulfonamide class, could be used to probe the physiological roles of that specific CA enzyme, distinguishing its function from other closely related isoforms. Similarly, potent Sirt2 inhibitors can be used to study the roles of this deacetylase in aging and neurodegeneration. nih.gov

The development of natural product analogs containing the 1,2,4-oxadiazole ring is another promising avenue. researchgate.net These analogs can serve as probes to investigate biological pathways targeted by the original natural products, such as quisqualic acid and phidianidines A and B. researchgate.net The synthesis of these tool compounds allows for systematic structure-activity relationship studies, helping to map the binding pockets of their protein targets and understand the molecular basis of their biological activity. researchgate.net

Integration with Systems Biology and Omics Approaches

To fully understand the biological impact of this compound and its derivatives, integration with systems biology and multi-omics approaches is essential. frontiersin.org These holistic methodologies allow for a comprehensive view of the molecular changes induced by a compound within a biological system. nih.gov

High-throughput "omics" technologies can provide a wealth of data on how these compounds affect cellular processes:

Transcriptomics (e.g., RNA-Seq): Can identify changes in gene expression patterns, revealing the genetic pathways modulated by the compound. nih.gov

Proteomics: Can quantify changes in protein levels and post-translational modifications, providing insight into the compound's effect on cellular machinery and signaling networks. nih.gov

Metabolomics: Can measure fluctuations in endogenous metabolites, offering a functional readout of the physiological state of cells or organisms after treatment. e-enm.org

By integrating these large datasets, researchers can construct computational models to predict a compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers for its activity. e-enm.orgwiley-vch.de For example, treating cancer cells with a 1,2,4-oxadiazole-based compound and subsequently performing proteomic and metabolomic analysis could uncover previously unknown metabolic vulnerabilities that the compound exploits. nih.gov This systems-level understanding is crucial for advancing from a lead compound to a clinical candidate. nih.gov

Methodological Advancements in Synthetic Chemistry and Analytical Techniques

The growing interest in 1,2,4-oxadiazoles has spurred the development of novel and efficient synthetic methodologies. A primary route to synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of amidoximes with carboxylic acids or their activated derivatives (like acid chlorides). mdpi.com

Recent advancements have focused on improving the efficiency, speed, and environmental friendliness of these reactions. Notable developments include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields. researchgate.netnih.gov

Solid-Support Synthesis: Employing silica (B1680970) gel as a solid support offers a new, fast, and efficient strategy for constructing the 1,2,4-oxadiazole ring. researchgate.netnih.gov

Room Temperature Synthesis: Methods have been developed that allow for the formation of the 1,2,4-oxadiazole ring at ambient temperature, which is particularly useful for synthesizing compounds with heat-sensitive functional groups. nih.gov These reactions often use inorganic bases like potassium carbonate in aprotic solvents such as DMSO. nih.gov

One-Pot Procedures: The development of one-pot syntheses directly from nitriles and carboxylic acids simplifies the process and avoids the isolation of intermediates. nih.gov

The structural confirmation of these novel compounds relies on a suite of advanced analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular structure and composition. rsc.orgrsc.org For unambiguous determination of three-dimensional structure and stereochemistry, single-crystal X-ray diffraction is often employed. researchgate.netrsc.org

Computational Approaches for Further Refinement of Molecular Design and Prediction

Computational chemistry and computer-aided drug design (CADD) are indispensable tools for accelerating the discovery and optimization of new drugs based on the this compound scaffold. taylorandfrancis.com These in silico methods help researchers to rationally design molecules, predict their biological activity, and understand their interactions with target proteins at a molecular level. mdpi.comresearchgate.net

A variety of computational techniques are employed in the design of 1,2,4-oxadiazole derivatives:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. It is used to estimate binding affinity and guide the design of compounds with improved potency. rsc.orgmdpi.com For example, docking studies were used to identify therapeutic targets for 1,2,4-oxadiazoles in hypertension. nih.gov